An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)phenol
An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is an organic compound featuring both a phenol and an aminomethyl group. This bifunctional aromatic molecule serves as a versatile building block in the synthesis of various compounds, particularly in the fields of medicinal chemistry and materials science. Its structural motifs are found in a range of biologically active molecules, making a thorough understanding of its chemical properties, synthesis, and potential biological interactions crucial for researchers in drug discovery and development. This guide provides a comprehensive overview of the core chemical properties of 3-(Aminomethyl)phenol, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 3-(Aminomethyl)phenol are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| IUPAC Name | 3-(aminomethyl)phenol | [1] |
| Synonyms | 3-Hydroxybenzylamine, m-Hydroxybenzylamine, (3-Hydroxyphenyl)methanamine | [2] |
| CAS Number | 73604-31-6 | [2] |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 165-168 °C | [2] |
| Boiling Point | 264.7 ± 15.0 °C at 760 Torr (predicted) | |
| Solubility | Soluble in water (83 g/L at 25 °C, calculated) | |
| pKa (amino group) | 4.37 (estimated for the parent 3-aminophenol) | |
| pKa (phenol group) | 9.82 (estimated for the parent 3-aminophenol) | |
| InChI Key | JNZYADHPGVZMQK-UHFFFAOYSA-N | |
| SMILES | NCc1cccc(O)c1 |
Experimental Protocols
A common and efficient method for the synthesis of 3-(Aminomethyl)phenol is the catalytic hydrogenation of 3-hydroxybenzonitrile. This method offers high yields and selectivity.
Synthesis of 3-(Aminomethyl)phenol via Catalytic Hydrogenation of 3-Hydroxybenzonitrile
Objective: To synthesize 3-(Aminomethyl)phenol by the reduction of the nitrile group of 3-hydroxybenzonitrile using a heterogeneous catalyst.
Materials:
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3-Hydroxybenzonitrile
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Palladium on carbon (5 wt% Pd/C) or Raney Nickel
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Methanol or Ethanol (solvent)
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Hydrogen gas (H₂)
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Diatomaceous earth (e.g., Celite®)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl) (for optional salt formation and purification)
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Sodium bicarbonate (NaHCO₃) solution (for neutralization)
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Ethyl acetate (for extraction)
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Hexanes (for recrystallization)
Equipment:
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High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a flask equipped for balloon hydrogenation
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Magnetic stirrer and stir bar
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Round-bottom flasks
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Büchner funnel and filter paper
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Separatory funnel
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Rotary evaporator
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Melting point apparatus
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NMR spectrometer and/or FT-IR spectrometer for product characterization
Procedure:
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Reaction Setup:
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In a suitable high-pressure reaction vessel, dissolve 3-hydroxybenzonitrile (1 equivalent) in a sufficient volume of methanol or ethanol.
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Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% of the substrate).
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Seal the reaction vessel and connect it to the hydrogenation apparatus.
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Hydrogenation:
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Flush the system with an inert gas (e.g., nitrogen or argon) to remove air.
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Introduce hydrogen gas to the desired pressure (typically 50-100 psi for a Parr apparatus, or balloon pressure for atmospheric hydrogenation).
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Commence vigorous stirring and heat the reaction mixture if necessary (often, the reaction proceeds at room temperature, but gentle heating to 40-50 °C can accelerate it).
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Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 3-24 hours.
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Workup:
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Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.
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Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification (Recrystallization):
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The crude 3-(Aminomethyl)phenol can often be purified by recrystallization.
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Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the product is highly soluble, a co-solvent system with a non-polar solvent like hexanes can be used.
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Add hexanes dropwise to the hot solution until it becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Characterization:
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Determine the melting point of the purified product.
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Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 3-(Aminomethyl)phenol.
Caption: Workflow for the synthesis of 3-(Aminomethyl)phenol.
Potential Biological Activity and Role in Drug Development
While 3-(Aminomethyl)phenol itself is primarily a synthetic intermediate, its structural core is of interest in medicinal chemistry. Some evidence suggests that it may have an influence on neurotransmitter systems.
Interaction with the Dopaminergic System
There are indications that 3-(Aminomethyl)phenol may reduce prefrontal dopamine levels. The precise mechanism of this interaction is not yet fully elucidated. However, the structural similarity of 3-(Aminomethyl)phenol to catecholamines like dopamine suggests several possibilities for its biological activity. It could potentially act as:
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A competitive inhibitor of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).
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A ligand for dopamine receptors , either as an agonist, antagonist, or partial agonist, thereby modulating dopaminergic signaling.
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An inhibitor of dopamine synthesis , for instance, by interacting with tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.
The following diagram illustrates the general pathway of dopamine synthesis, which could be a potential target for compounds like 3-(Aminomethyl)phenol.
Caption: Potential interaction with the dopamine synthesis pathway.
Further research is required to fully understand the mechanism of action of 3-(Aminomethyl)phenol and its derivatives on the dopaminergic system and to explore their therapeutic potential. Its utility as a scaffold for the development of novel central nervous system (CNS) active agents remains an active area of investigation.
Conclusion
3-(Aminomethyl)phenol is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as the catalytic hydrogenation of 3-hydroxybenzonitrile. While its direct biological applications are still under investigation, its structural relationship to key neurotransmitters suggests that it and its derivatives may hold promise as modulators of neurological pathways, particularly the dopaminergic system. This guide provides a foundational resource for researchers working with this versatile compound.
